molecular formula C16H10ClF3N2S B13073893 4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol

4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol

Cat. No.: B13073893
M. Wt: 354.8 g/mol
InChI Key: ANZZRCBEVCISOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a trifluoromethyl-substituted phenyl group attached to an imidazole ring, which also contains a thiol group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the Phenyl Groups: The chloro-phenyl and trifluoromethyl-phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.

    Thiol Group Addition: The thiol group can be introduced through the reaction of the imidazole derivative with a thiolating agent, such as thiourea, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified imidazole derivatives.

    Substitution: Substituted phenyl-imidazole derivatives.

Scientific Research Applications

4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol can be compared with other imidazole derivatives that have similar structural features. Some similar compounds include:

    4-(4-Chloro-phenyl)-1-phenyl-1H-imidazole-2-thiol: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

    1-(3-Trifluoromethyl-phenyl)-1H-imidazole-2-thiol: Lacks the chloro-phenyl group, which may affect its chemical reactivity and applications.

    4-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol: Lacks the chloro group, which may influence its binding affinity and specificity.

The unique combination of the chloro and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

However, I can provide some general insights based on structurally similar compounds:

Potential Antimicrobial Activity

Some imidazole-containing compounds with similar structural elements have shown antimicrobial properties:

  • A study on benzenesulfonamide-bearing functionalized imidazole derivatives found antimycobacterial activity against Mycobacterium abscessus complex strains, as well as M. bovis BCG and M. tuberculosis H37Ra .
  • Compounds containing trifluoromethyl and chloro substituents on phenyl rings, similar to the queried molecule, have demonstrated antimicrobial effects. For example, compound 24 in one study showed potent activity against tuberculosis strains with MIC values of 0.5–1.0 μg/mL .

Potential Antifungal Properties

While not directly related to the specific compound, some structurally similar molecules have shown antifungal activity:

  • Certain pyrimidine-based compounds with trifluoromethyl groups exhibited strong antifungal properties against strains of Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis .

Pharmacokinetic Considerations

The presence of both chloro and trifluoromethyl groups may influence the compound's pharmacokinetic properties:

  • Lipophilicity: These groups often increase lipophilicity, potentially affecting membrane permeability and distribution.
  • Metabolic stability: The trifluoromethyl group can enhance metabolic stability.

It's important to note that without specific studies on 4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol, these are only potential activities based on structural similarities. Dedicated research would be required to determine its actual biological activity profile.

To properly assess the biological activity of this compound, experimental studies would need to be conducted, including:

  • In vitro assays against various microbial strains
  • Enzyme inhibition studies
  • Cell-based assays to evaluate cytotoxicity and potential therapeutic effects
  • In vivo studies in animal models to assess pharmacokinetics and efficacy

Properties

Molecular Formula

C16H10ClF3N2S

Molecular Weight

354.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione

InChI

InChI=1S/C16H10ClF3N2S/c17-12-6-4-10(5-7-12)14-9-22(15(23)21-14)13-3-1-2-11(8-13)16(18,19)20/h1-9H,(H,21,23)

InChI Key

ANZZRCBEVCISOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.